2-(iso-Butylthio)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(iso-Butylthio)thiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are characterized by the presence of a thiol group (-SH) attached to a benzene ring. This compound is particularly interesting due to its unique structural feature where an iso-butylthio group is attached to the thiophenol core. Thiophenols are known for their applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(iso-Butylthio)thiophenol typically involves the introduction of the iso-butylthio group to the thiophenol core. One common method involves the reaction of thiophenol with iso-butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of catalysts such as copper(I) iodide can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(iso-Butylthio)thiophenol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The iso-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Various substituted thiophenols depending on the reagent used.
Scientific Research Applications
2-(iso-Butylthio)thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(iso-Butylthio)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The iso-butylthio group can also interact with lipid membranes, disrupting their integrity and leading to cell lysis.
Comparison with Similar Compounds
Thiophenol: Lacks the iso-butylthio group, making it less hydrophobic.
2-Methylthiophenol: Contains a methyl group instead of an iso-butylthio group, resulting in different reactivity and properties.
4-Chlorothiophenol: Contains a chlorine atom, which significantly alters its chemical behavior.
Uniqueness: 2-(iso-Butylthio)thiophenol is unique due to the presence of the iso-butylthio group, which imparts distinct hydrophobic properties and influences its reactivity. This makes it a valuable compound in various applications, particularly in the design of new materials and therapeutic agents.
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMVNVFGVJZUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.